molecular formula C8H17N3O2S B13005347 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine

1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine

Cat. No.: B13005347
M. Wt: 219.31 g/mol
InChI Key: RXXPPWPRLJQMFP-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine is a chemical compound characterized by the presence of a dioxothietane ring and an isobutylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine typically involves the oxidation of thietane derivatives. One common method is the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1H-1,2,4-triazole with sodium salts of imidazoles and benzimidazoles . The reaction is carried out under reflux conditions in tert-butanol, which acts as a solvent due to its low nucleophilicity .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, where thietane derivatives are oxidized to form the dioxothietane ring. The process requires careful control of reaction conditions to minimize the formation of byproducts and ensure high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine involves its interaction with molecular targets such as enzymes and proteins. The dioxothietane ring can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity and modulation of protein function .

Comparison with Similar Compounds

  • 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
  • 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
  • 1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide

Uniqueness: 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine is unique due to the presence of the isobutylguanidine moiety, which imparts distinct chemical and biological properties. This differentiates it from other dioxothietane-containing compounds, which may lack the isobutylguanidine group and therefore exhibit different reactivity and applications .

Properties

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(1,1-dioxothietan-3-yl)-2-(2-methylpropyl)guanidine

InChI

InChI=1S/C8H17N3O2S/c1-6(2)3-10-8(9)11-7-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3,(H3,9,10,11)

InChI Key

RXXPPWPRLJQMFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(N)NC1CS(=O)(=O)C1

Origin of Product

United States

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